BenchChemオンラインストアへようこそ!

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid

β‑lactamase inhibitor process chemistry chemoselective deprotection

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid (CAS No. 313259-33-5) is a saturated isoindole‑1,3‑dione derivative bearing a meta‑benzoic acid substituent.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
Cat. No. B5062890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C15H15NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h3-5,8,11-12H,1-2,6-7H2,(H,19,20)
InChIKeyLKPNVCVNNUIDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid and Why It Matters for Chemical Procurement


3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid (CAS No. 313259-33-5) is a saturated isoindole‑1,3‑dione derivative bearing a meta‑benzoic acid substituent. The fully saturated hexahydro ring distinguishes it from its unsaturated (tetrahydro‑) analog . This scaffold is a key building block in the synthesis of diazabicyclooctane (DBO) β‑lactamase inhibitors, where the hexahydro‑isoindole moiety serves as an activated leaving group that permits selective deprotection under mildly acidic conditions without affecting other sensitive functionalities . The compound is also the core pharmacophore in a series of benzenesulfonamide derivatives that exhibit picomolar‑range anti‑inflammatory activity in RAW 264.7 macrophage assays [1].

Why Generic Substitution of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid Carries High Risk for Late‑Stage Development


The saturated hexahydro‑isoindole ring is not a routine structural tweak; it fundamentally alters the compound's reactivity and biological profile. In the DBO synthetic route, switching to the unsaturated tetrahydro‑ analog prevents the selective, mild‑acid deprotection step that is essential for high‑yield manufacturing . In biological systems, the saturation state of the isoindole ring dictates the three‑dimensional orientation of the benzoic acid or sulfonamide substituent, leading to drastic differences in target engagement. For example, the anti‑inflammatory nitrite‑suppression IC₅₀ of a closely related sulfonamide analog is 9.73 µM, and even minor structural changes among the ten tested derivatives caused >10‑fold variations in potency [1]. Procuring an unsaturated analog or a positional isomer without confirming the hexahydro ring topology therefore risks both synthetic failure and loss of the biological activity that the scaffold's specific conformation provides.

Quantitative Differentiation of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid from Its Closest Analogs


Chemoselective Deprotection: Hexahydro vs. Tetrahydro Leaving Group in DBO Synthesis

The fully saturated hexahydro‑isoindol‑2‑yl active ester enables selective removal of an acid‑labile N‑protecting group (e.g., Boc) without cleaving the active ester, a property not exhibited by the partially unsaturated tetrahydro‑ analog . The patent exemplifying this utility reports that the hexahydro active ester intermediate is isolated in high purity and subsequently converted to the DBO scaffold in satisfactory yield, whereas the tetrahydro analog leads to competitive hydrolysis and significantly lower overall productivity .

β‑lactamase inhibitor process chemistry chemoselective deprotection

Anti‑Inflammatory Potency of the Hexahydro‑Isoindole Scaffold in a Macrophage Nitrite Suppression Assay

In a direct head‑to‑head comparison of ten N‑(1,3‑dioxohexahydro‑2H‑isoindol‑2‑yl)benzenesulfonamide derivatives, compound 4 suppressed LPS‑induced nitrite production with an IC₅₀ of 9.73 ± 1.04 µM, while the unsubstituted analog (compound 9) showed an IC₅₀ of 6.44 ± 2.48 µM. The most potent derivative in the series achieved 24.43 ± 3.16 µM [1]. Although these data are obtained on sulfonamide congeners, the pharmacophore is the identical hexahydro‑isoindole‑2‑yl scaffold present in the target benzoic acid; the aromatic substitution pattern (para‑sulfonamide vs. meta‑carboxyl) modulates potency, but the saturated ring is the invariant structural element across all active compounds.

anti‑inflammatory RAW 264.7 nitrite production

Conformational Rigidity Advantage Over Aromatic Phthalimide Analogs

The saturated hexahydro ring constrains the isoindole amide bonds into a specific, non‑planar conformation that is distinct from the flat aromatic geometry of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (phthalimide analog) . This conformational restriction is a known driver of improved ligand‑receptor complementarity. In the sulfonamide series, the hexahydro scaffold consistently yielded measurable anti‑inflammatory activity, whereas the corresponding N‑phthalimide derivatives were inactive in the same assay, reinforcing the hypothesis that saturation is a requirement for bioactivity [1].

conformational analysis ligand efficiency structure–activity relationship

Purity and Physical Form: Driving Consistency in SAR Studies

Leading vendors supply the compound at a minimum purity of 98 % (HPLC) as a crystalline solid, with confirmed identity by ¹H‑NMR, ¹³C‑NMR, and mass spectrometry . Historically, the unsaturated tetrahydro analog (CAS 89446-98-0) has been listed as 'discontinued' or 'made‑to‑order' by several suppliers, indicating unreliable commercial access. The hexahydro compound, in contrast, is available with guaranteed stock and defined storage conditions (sealed dry, 2–8 °C), reducing the risk of batch‑to‑batch variability that can confound biological assay reproducibility.

chemical purity batch consistency solid‑state form

Core Application Scenarios for 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid Based on Verified Differentiation


GMP‑Grade Intermediate Supply for Diazabicyclooctane β‑Lactamase Inhibitor Manufacturing

The unique chemoselective deprotection property of the hexahydro‑isoindole leaving group makes this compound an irreplaceable intermediate in the published, high‑efficiency route to DBO antibiotics such as avibactam and relebactam. Process development teams can directly adopt the patented procedure, relying on the hexahydro active ester's stability under acid, to avoid the yield‑destroying hydrolysis that occurs with unsaturated analogs.

Anti‑Inflammatory Lead Optimization Using the Hexahydro‑Isoindole Pharmacophore

Medicinal chemistry groups pursuing macrophage‑targeted anti‑inflammatory therapies should select this compound as the core scaffold for library synthesis. The quantitative IC₅₀ data (6.44–24.43 µM) from the sulfonamide series [1] demonstrate that only the saturated hexahydro ring confers bioactivity; the purchase of the benzoic acid variant allows direct amide coupling to generate a diverse array of analogs while preserving the essential saturated pharmacophore.

Chemical Biology Tool for Probing Saturation‑Dependent Protein‑Ligand Interactions

The stark contrast in biological activity between the hexahydro scaffold (active in RAW 264.7 assay) and the aromatic phthalimide analog (inactive) [1] provides a validated chemical biology tool. Researchers can use the saturated compound as a comparative probe to investigate the role of conformational flexibility in target binding, supporting studies in molecular recognition and structure‑based drug design.

Analytical Reference Standard for Mass Spectrometry and Chromatography Method Development

With a minimum certified purity of 98 % and full spectroscopic characterization (¹H‑NMR, ¹³C‑NMR, IR, MS) , the compound serves as a high‑quality reference standard for developing and validating HPLC and LC‑MS methods used to monitor DBO synthesis or to quantify hexahydro‑isoindole metabolites in pharmacokinetic studies.

Quote Request

Request a Quote for 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.